molecular formula C₂₇H₂₉N₅O₇S₂ B1157028 6-APA Oxacillin

6-APA Oxacillin

Cat. No.: B1157028
M. Wt: 599.68
Attention: For research use only. Not for human or veterinary use.
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Description

6-APA Oxacillin is a critical chemical intermediate in the synthesis of the antibiotic Oxacillin, a semisynthetic penicillin. It is derived from the core penicillin nucleus, 6-aminopenicillanic acid (6-APA), which is the fundamental building block for a wide range of semisynthetic penicillins . The primary research application of 6-APA Oxacillin is in pharmaceutical development and quality control, where it is used to study and optimize the synthesis of the final active pharmaceutical ingredient, Oxacillin Sodium . In this synthetic pathway, 6-APA reacts with 5-methyl-3-phenyl-4-isoxazolyl carbonyl chloride to form the oxacillin molecule . Researchers also utilize 6-APA Oxacillin as a reference standard or impurity for analytical testing, ensuring the purity and stability of oxacillin-based pharmaceuticals . The final drug product, Oxacillin, functions as a beta-lactam antibiotic. Its bactericidal activity results from the inhibition of bacterial cell wall synthesis. Oxacillin achieves this by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which disrupts the final stage of peptidoglycan cross-linking . This action ultimately leads to cell lysis and bacterial death. A key research value of Oxacillin, and by extension its intermediates, is its stability against hydrolysis by a variety of beta-lactamases, including penicillinases, making it a crucial tool for studying infections caused by penicillin-resistant staphylococci . This product is intended for laboratory research by qualified professionals and is strictly labeled as For Research Use Only. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₇H₂₉N₅O₇S₂

Molecular Weight

599.68

Synonyms

rac-6-[3,3-Dimethyl-6-(5-methyl-3-phenyl-4-isoxazolecarboxamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Oxacillin and 6 Aminopenicillanic Acid

Biosynthesis and Production of 6-Aminopenicillanic Acid (6-APA)

6-Aminopenicillanic acid (6-APA) is the fundamental precursor for the majority of semi-synthetic penicillins. wikipedia.orgmarketresearchintellect.com Its production is a major focus of the pharmaceutical industry, primarily relying on the enzymatic cleavage of natural penicillins.

Enzymatic Hydrolysis of Natural Penicillins to 6-APA

The industrial synthesis of 6-APA is predominantly achieved through the enzymatic hydrolysis of naturally produced penicillins, such as penicillin G or penicillin V. researchgate.netresearchgate.netnih.gov This bioconversion is catalyzed by the enzyme penicillin acylase (also known as penicillin amidase). researchgate.netgoogle.comresearchgate.net

Penicillin acylase cleaves the amide bond that links the side chain (e.g., phenylacetic acid in penicillin G) to the 6-amino group of the penicillin nucleus, yielding 6-APA and the corresponding side chain acid. researchgate.netresearchgate.net This enzymatic approach is favored over chemical methods due to its high specificity, which results in high yields of 6-APA with fewer by-products. smolecule.complos.org

The most commonly used penicillin acylases in industrial processes are derived from bacteria, particularly Escherichia coli and Bacillus megaterium. researchgate.net These enzymes can be used in various forms, including as purified enzymes, in their immobilized form, or within whole cells, to enhance stability and enable reuse. plos.orgscialert.net The enzymatic hydrolysis process is typically conducted in aqueous systems under controlled pH and temperature conditions to optimize enzyme activity and stability. core.ac.ukroyalsocietypublishing.org For instance, the optimal pH for the hydrolysis of phenoxymethylpenicillin is approximately 9.0. royalsocietypublishing.org

The reaction mixture resulting from the enzymatic hydrolysis contains 6-APA, the cleaved side chain acid (like phenylacetic acid), and any unhydrolyzed penicillin. unibuc.ro Subsequent purification steps, such as extraction and crystallization, are necessary to isolate pure 6-APA. unibuc.roresearchgate.net

Fermentation Processes for Penicillin Precursors and 6-APA Production

The natural penicillins that serve as substrates for enzymatic hydrolysis are produced via fermentation using strains of the fungus Penicillium chrysogenum. marketresearchintellect.comkarger.com Large-scale fermentation processes are meticulously controlled to maximize the yield of penicillin G or penicillin V. researchgate.net These processes involve cultivating the mold in a nutrient-rich medium and often include the addition of a side-chain precursor to direct the synthesis towards the desired penicillin. google.com

While the primary industrial route to 6-APA is through the hydrolysis of fermented penicillin, it is also possible to produce 6-APA directly through fermentation. google.com This can be achieved by cultivating penicillin-producing molds in a nutrient medium without the presence of a side chain precursor. google.com However, this direct biosynthetic method is generally less economically efficient than the enzymatic hydrolysis of pre-formed penicillin. unibuc.ro

Recent advancements in biotechnology, including genetic engineering and fermentation technology, have focused on improving the efficiency of both penicillin and 6-APA production. marketresearchintellect.com This includes the development of recombinant E. coli strains with high intracellular penicillin acylase activity, which can lead to high conversion ratios of penicillin G to 6-APA in a shorter time. core.ac.uk

Genetic and Enzymatic Regulation of 6-APA Biosynthesis

The biosynthesis of 6-APA is subject to complex genetic and enzymatic regulation. The enzymes responsible for penicillin biosynthesis in P. chrysogenum are encoded by a cluster of genes. researchgate.net The expression of these genes is tightly regulated, and industrial strains have often undergone extensive classical strain improvement programs to increase penicillin titers. researchgate.net

One key enzyme in the final step of penicillin biosynthesis is isopenicillin N acyltransferase (IAT), which attaches the side chain to the isopenicillin N nucleus. researchgate.net Overexpression of the penDE gene, which encodes for IAT, has been shown to increase penicillin production. researchgate.net Conversely, the absence of a side-chain precursor can lead to the accumulation of 6-APA, as the IAT is unable to complete the final acylation step.

The activity of penicillin acylase, the enzyme central to 6-APA production via hydrolysis, is also regulated. The pH of the reaction medium is a critical factor, with the optimal pH for hydrolysis being alkaline, while the reverse reaction (synthesis of penicillin) is favored at a more acidic pH. royalsocietypublishing.org The product, 6-APA, can also inhibit the enzyme's activity at high concentrations. royalsocietypublishing.org Furthermore, genetic modifications of the microorganisms that produce penicillin acylase are employed to enhance enzyme production and stability. acs.org

Chemical and Semi-Synthetic Routes for Oxacillin (B1211168) Elaboration from 6-APA

Once 6-APA is produced and purified, it serves as the starting material for the semi-synthesis of a wide array of penicillins, including oxacillin. wikipedia.org This process involves the chemical attachment of a specific side chain to the 6-amino group of the 6-APA nucleus.

Acylation Reactions of 6-APA for Oxacillin Synthesis

The synthesis of oxacillin from 6-APA is achieved through an acylation reaction. google.com In this reaction, the amino group of 6-APA is acylated using an activated form of the desired side chain, which for oxacillin is 5-methyl-3-phenyl-4-isoxazolecarboxylic acid. google.com

A common method for this acylation involves the use of the corresponding acyl chloride, in this case, 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride. The reaction is typically carried out in a suitable solvent, such as aqueous acetone (B3395972) or methylene (B1212753) chloride, and the pH is carefully controlled. google.com The process generally involves the following steps: condensation of 6-APA with the acyl chloride, followed by acidification, crystallization, and washing of the final product. google.com

The general chemical equation for the synthesis of oxacillin can be represented as: 6-APA + 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride → Oxacillin + HCl

To facilitate the reaction and neutralize the hydrochloric acid formed, a base such as triethylamine (B128534) may be used. google.com

Advanced Methodologies in Semi-Synthetic Penicillin Production from 6-APA

While the use of acyl chlorides is a well-established method, research has explored more advanced methodologies for the semi-synthetic production of penicillins from 6-APA to improve efficiency and yield.

One such advanced method involves the use of silyl (B83357) intermediates. google.com In this process, the 6-APA is first silylated, for example, with trimethylchlorosilane, to protect the carboxyl group and increase its solubility in organic solvents. The resulting silylated 6-APA is then acylated with the appropriate acyl halide. This method can be applied to the synthesis of various penicillins, including oxacillin. google.com

Another area of development is the use of enzymatic synthesis for the acylation step. While enzymatic hydrolysis is used to produce 6-APA, the reverse reaction, enzymatic acylation, can be used to synthesize penicillins. core.ac.ukresearchgate.net This approach, catalyzed by penicillin acylase under specific conditions (e.g., lower pH), offers a greener alternative to traditional chemical synthesis. researchgate.netnih.gov The enzyme catalyzes the condensation of an acyl group donor with the 6-APA nucleus. researchgate.netnih.gov This method has been successfully applied to the synthesis of other semi-synthetic penicillins like ampicillin (B1664943) and amoxicillin (B794) and holds promise for oxacillin as well. mdpi.combiotech-asia.org

Optimization Strategies for Enzymatic and Chemical Synthesis Processes

The industrial production of semi-synthetic penicillins, including oxacillin, and their crucial precursor, 6-aminopenicillanic acid (6-APA), relies on highly optimized synthetic pathways. Both enzymatic and chemical processes are continuously refined to enhance yield, improve efficiency, and align with green chemistry principles. ucsc.cl

Enzymatic Synthesis Optimization: The enzymatic synthesis of β-lactam antibiotics is a sophisticated process governed by kinetics, where an activated acyl donor reacts with the β-lactam nucleus. nih.gov The efficiency of this kinetically controlled synthesis is often transient, as the desired synthesis reaction competes with undesirable hydrolysis of both the substrate and the final product. nih.govmdpi.com Consequently, optimization strategies are critical. researchgate.net Key parameters that are manipulated to improve process performance include pH, temperature, substrate molar ratio, and reaction medium composition. ucsc.clsid.ir

One of the primary goals in optimization is to maximize the synthesis/hydrolysis (S/H) ratio, which compares the initial rate of product synthesis to the rate of free acid formation from the acyl donor. nih.gov A higher S/H ratio indicates a more efficient conversion to the desired antibiotic. nih.gov Strategies often involve using co-solvents like ethylene (B1197577) glycol, which can increase the activation energies of hydrolysis reactions more than the synthesis reactions, leading to higher conversion yields. researchgate.net Dynamic modeling and simulation are also employed to establish optimal control policies for batch reactors, allowing for the optimization of temperature profiles and reactant concentrations to meet specific production targets while minimizing the consumption of valuable feedstocks like 6-APA. mdpi.comresearchgate.net

In-situ product removal is another advanced strategy. For example, in the one-pot synthesis of amoxicillin, zinc ions (Zn²⁺) are used to form complexes with the amoxicillin product, shifting the reaction equilibrium towards synthesis and achieving higher yields. nih.gov

ParameterOptimization Strategy & RationaleTypical Findings/Examples
pHBalancing enzyme activity and stability with reaction kinetics. The optimal pH for synthesis can differ from that of hydrolysis.For ampicillin synthesis, the optimum pH is between 5.5 and 6.5. Increasing pH can shift the reaction in favor of hydrolysis. brieflands.com
TemperatureControlling reaction rates. Higher temperatures can increase synthesis rates but may also accelerate enzyme deactivation and product hydrolysis.Dynamic temperature profiles can be optimized to maximize product concentration. For amoxicillin, optimal temperatures are often maintained around 25°C. mdpi.comsid.irbrieflands.com
Substrate RatioOptimizing the molar ratio of the acyl donor to the β-lactam nucleus (e.g., 6-APA) to maximize synthesis and minimize side reactions.In ampicillin synthesis, a 6-APA to phenyl glycine (B1666218) methyl ester (PGME) ratio of 2:6 was found to be optimal. brieflands.com The synthesis-to-hydrolysis (S/H) rate often depends directly on the ratio of the two substrates. researchgate.net
Reaction MediumUsing organic co-solvents (e.g., ethylene glycol, 2-butanol) to suppress water-dependent hydrolysis reactions and improve the S/H ratio.The use of ethylene glycol increased the yield of cephalexin (B21000) synthesis from 68.8% in an aqueous buffer to 78.7% at 20°C. researchgate.net
Enzyme ImmobilizationImmobilizing enzymes (e.g., Penicillin G Acylase) on solid supports allows for easier separation, recycling, and improved stability, making continuous processes viable. brieflands.comutm.myPenicillin G acylase immobilized on glyoxyl-agarose has been effectively used in the synthesis of amoxicillin. sid.ir
In-Situ Product RemovalContinuously removing the product from the reaction mixture to shift the equilibrium towards synthesis.Addition of Zn²⁺ to form a complex with amoxicillin resulted in a final yield of 71.5% in a one-pot continuous process. nih.gov

Research on "6-APA Oxacillin Amide" (Dimer/Impurity) Formation

In the manufacturing and storage of penicillin-based pharmaceuticals, the formation of impurities through dimerization and polymerization is a significant concern. nih.gov Among the impurities identified in oxacillin sodium is a heterodimer formed from the reaction between 6-aminopenicillanic acid (6-APA) and oxacillin. nih.govresearchgate.net This specific impurity, referred to as "6-APA oxacillin amide" or Oxacillin Impurity J (6-APA Dimer Ozolamide), is cited in pharmacopeias and is formed via an amide bond between the two constituent molecules. nih.govchemical-suppliers.eu

Mechanistic Investigations of Dimerization Processes

The formation of penicillin dimers can occur through several mechanistic pathways, driven by the reactivity of the functional groups present in the penicillin structure. nih.gov Research using representative penicillins has identified four primary theoretical pathways for dimerization. nih.govresearchgate.net

PathwayDescription of ReactionRelevance to Penicillins
Mode AThe 2-carboxyl group of one molecule undergoes a nucleophilic attack on the β-lactam ring of a second molecule.This is the dominant dimerization pathway for penicillins that lack an amino group in their side chain, such as benzylpenicillin. nih.govresearchgate.net
Mode BThe β-lactam ring of one molecule first opens to form penicilloic acid. The newly formed carboxyl group then reacts with the β-lactam ring of another molecule.This pathway is considered more difficult due to a high energy barrier for the reaction. nih.gov
Mode CThe amino group on the side chain of one molecule attacks the carbonyl carbon of the β-lactam ring of another molecule.This is the favored dimerization mode for penicillins that possess a side-chain amino group, such as ampicillin. nih.govresearchgate.net
Mode DThe amino group on the side chain of one molecule attacks the 2-carboxyl group of another molecule, forming an amide bond.This mechanism explains the formation of heterodimers, such as the one between 6-APA and oxacillin. nih.gov

The formation of the 6-APA oxacillin amide impurity proceeds via the fourth pathway (Mode D). The mechanism involves a nucleophilic attack by the primary amino group on the 6-position of the 6-APA molecule onto the carboxyl carbon of the oxacillin molecule. nih.gov This reaction is followed by the elimination of a water molecule to form a stable amide linkage, covalently bonding the two different penicillin-related structures. nih.gov This type of reaction highlights how unreacted starting materials (6-APA) can become incorporated into impurities by reacting with the final product (oxacillin).

Elucidation of Structural Characteristics of Dimeric Species

The definitive identification and structural characterization of dimeric impurities like the 6-APA oxacillin amide are accomplished using advanced analytical techniques. Methods such as column-switching two-dimensional liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (LC/MS) are employed to separate and characterize polymerized and other impurities in oxacillin preparations. nih.govresearchgate.net

The structure of the 6-APA oxacillin amide consists of a 6-APA unit and an oxacillin unit linked by an amide bond. This bond forms between the nitrogen of the C6 amino group of 6-APA and the carbonyl carbon of the C2 carboxyl group of oxacillin. nih.govresearchgate.net The resulting dimeric structure combines the features of both precursor molecules.

ComponentMolecular FormulaKey Structural Features
6-Aminopenicillanic Acid (6-APA)C₈H₁₂N₂O₃SCore penicillin structure (penam nucleus) with a free amino group at the C6 position. ontosight.ainih.govncats.io
OxacillinC₁₉H₁₉N₃O₅SPenam nucleus with a (5-methyl-3-phenyl-4-isoxazolecarboxamido) side chain at the C6 position. nih.gov
6-APA Oxacillin Amide (Dimer)C₂₇H₂₉N₅O₇S₂Formed by the condensation of 6-APA and oxacillin with the loss of one water molecule (H₂O). Features an amide bond linking the C6-amino group of 6-APA to the C2-carboxyl group of oxacillin. nih.gov

The characterization is confirmed through mass spectrometry, which would identify a molecular ion corresponding to the combined mass of the two molecules minus the mass of water. Further fragmentation analysis (MS/MS) would show patterns consistent with the cleavage of the parent dimer into fragments representing the original 6-APA and oxacillin structures, confirming the linkage. nih.gov

Molecular Mechanisms of Oxacillin S Antimicrobial Activity

Interactions with Penicillin-Binding Proteins (PBPs) as Primary Molecular Targets

The bactericidal activity of oxacillin (B1211168) is a direct result of its ability to inhibit bacterial cell wall synthesis. drugbank.comncats.io This inhibition is achieved through the covalent binding of oxacillin to specific Penicillin-Binding Proteins (PBPs) located within the bacterial cell wall. drugbank.compatsnap.com These proteins are a group of enzymes, including transpeptidases and carboxypeptidases, that are essential for the synthesis and remodeling of peptidoglycan, the primary structural component of the bacterial cell wall. patsnap.comasm.orgmdpi.com By targeting these enzymes, oxacillin effectively halts the construction of the cell wall, leading to a weakened structure that cannot withstand the internal osmotic pressure, ultimately causing cell death. patsnap.compatsnap.com

Oxacillin's structure, particularly its bulky R-group, provides steric hindrance that protects its β-lactam ring from being hydrolyzed by many common β-lactamase enzymes produced by resistant bacteria. patsnap.comsketchy.com This stability allows it to reach and interact with its PBP targets. drugbank.com Oxacillin has demonstrated binding affinity for various PBPs in different bacterial species. For instance, in Streptococcus pneumoniae, it targets PBP1a, PBP1b, PBP2a, and PBP2B, while in Staphylococcus aureus, it acts on PBP2 (B1193376). drugbank.com In Helicobacter pylori, competitive binding assays have shown that oxacillin strongly binds to PBP66. asm.org

Table 1: Penicillin-Binding Protein (PBP) Targets of Oxacillin in Various Bacteria
Target ProteinOrganismAction
Penicillin-binding protein 1AStreptococcus pneumoniaeInhibitor
Penicillin-binding protein 1bStreptococcus pneumoniaeInhibitor
Penicillin-binding protein 2Staphylococcus aureusInhibitor
Penicillin-binding protein 2aStreptococcus pneumoniaeInhibitor
Penicillin-binding protein 2BStreptococcus pneumoniaeInhibitor
Penicillin-binding protein 66 (PBP66)Helicobacter pyloriInhibitor

The inhibitory action of oxacillin is rooted in its structural similarity to the D-Ala-D-Ala dipeptide, the natural substrate for PBP transpeptidase activity. nih.gov This resemblance allows oxacillin to enter the active site of the PBP. The core of the interaction is a nucleophilic attack from the hydroxyl group of a highly conserved serine residue within the PBP active site on the carbonyl carbon of oxacillin's β-lactam ring. nih.govbiorxiv.org

This reaction leads to the irreversible opening of the strained β-lactam ring and the formation of a stable, long-lasting covalent acyl-enzyme complex (a serine ester). nih.govbiorxiv.org This acylation process effectively inactivates the PBP, as the enzyme is now trapped in a complex that is very slow to hydrolyze, preventing it from participating in its normal catalytic cycle. mdpi.combiorxiv.org The stereochemistry of the antibiotic and the specific geometry of the PBP active site are critical for this precise molecular interaction.

Peptidoglycan provides the structural integrity of the bacterial cell wall and is composed of long glycan chains cross-linked by short peptides. microbenotes.com The final and essential step in peptidoglycan synthesis is the transpeptidation reaction, which creates these peptide cross-links and is catalyzed by PBPs. sketchy.commicrobenotes.com

By covalently binding to and inactivating PBPs, oxacillin inhibits this crucial transpeptidation step. ncats.iosketchy.com This blockage prevents the formation of new peptidoglycan cross-links, disrupting the integrity and proper synthesis of the cell wall. patsnap.compatsnap.com The inhibition of PBP2, a major peptidoglycan synthase in S. aureus, has been shown to be crucial for stopping septum closure during cell division. nih.gov The compromised cell wall can no longer support the bacterial cell against osmotic pressure, leading to cell lysis and death. patsnap.compatsnap.com

Role of Bacterial Autolytic Enzymes in Induced Cell Lysis

While the primary action of oxacillin is the inhibition of cell wall synthesis, the ultimate bactericidal event of cell lysis is often mediated by the bacterium's own autolytic enzymes (autolysins). drugbank.comncats.iobiorxiv.org Autolysins are a group of endogenous enzymes, such as amidases and glucosaminidases, that degrade the peptidoglycan cell wall and are normally involved in processes like cell wall turnover, remodeling, and daughter cell separation after division. biorxiv.orgnih.gov

Following the inhibition of peptidoglycan synthesis by oxacillin, the balance between cell wall synthesis and degradation is disrupted. biorxiv.org The continued, unregulated activity of these autolysins on the now-weakened cell wall leads to its progressive degradation, culminating in cell lysis. biorxiv.orgnih.gov Evidence suggests that these hydrolytic enzymes are required to augment the initial damage caused by β-lactam antibiotics to produce a bactericidal effect. nih.gov Studies have shown that in S. aureus, strains susceptible to the lytic effects of oxacillin exhibit significantly more autolysin activity after antibiotic exposure compared to tolerant strains. nih.gov Furthermore, the deletion of autolysin genes can enhance bacterial survival following treatment with β-lactam antibiotics. biorxiv.org Conversely, some research indicates that oxacillin tolerance in certain S. aureus strains may be linked to an enhanced secretion of autolysin inhibitors, such as lipoteichoic acid. asm.org

Molecular Dynamics and Computational Studies of Target Binding

Molecular dynamics (MD) simulations and computational docking studies have provided significant insights into the binding of oxacillin to its PBP targets at an atomic level. biorxiv.orgresearchgate.netnih.gov These computational approaches allow for the examination of conformational changes in the protein upon ligand binding and the calculation of binding affinities. biorxiv.orgresearchgate.net

Covalent docking studies have been used to model the interaction between oxacillin and various PBPs, including the resistant PBP2a from MRSA. These studies calculate binding energies and identify key interacting residues. For example, a 2025 preprint study compared the binding of oxacillin to PBP2, PBP2a, and PBP3, revealing different binding affinities and hydrogen bond patterns for each. biorxiv.org The binding of oxacillin to PBP2a was found to involve four hydrogen bonds and a binding energy of -62.84 kcal/mol. biorxiv.org

Table 2: Interaction Patterns of Oxacillin with Various Penicillin-Binding Proteins (PBPs) from a Covalent Docking Study. biorxiv.org
Ligand-Enzyme ComplexInteracting ResiduesH-BondsMMGBSA dG Bind Energy (Kcal/mol)
Oxacillin-PBP2 (7KIS)SER327, THR541, SER539, SER592, GLY5915-45.25
Oxacillin-PBP2a (1MWU)THR600, SER598, HIP583, SER4624-62.84
Oxacillin-PBP3 (3PBR)SER294, THR487, GLY534, SER349, ASN351, TYR4096-71.93

Data from a preprint study, which has not yet been certified by peer review. biorxiv.org

MD simulations further refine these models by showing the dynamic behavior of the oxacillin-PBP complex over time, confirming the stability of the binding. researchgate.netrsc.org Crystallographic studies complemented by computational analyses have also elucidated how the binding of β-lactams like oxacillin to an allosteric site on PBP2a can induce conformational changes that open the active site, a key aspect of its resistance mechanism. nih.gov These computational tools are invaluable for understanding the molecular basis of both antibiotic efficacy and resistance, aiding in the development of new therapeutic agents. rsc.orgplos.org

Biochemical Mechanisms of Microbial Resistance to Oxacillin

Enzymatic Inactivation through Beta-Lactamase Hydrolysis

The primary enzymatic defense against oxacillin (B1211168) is its inactivation through hydrolysis by β-lactamase enzymes. These enzymes cleave the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic ineffective.

Class D β-lactamases, commonly known as oxacillinases (OXAs), are particularly significant due to their proficient hydrolysis of oxacillin and related isoxazolyl penicillins. nih.govnih.gov This class of enzymes is diverse, with subfamilies exhibiting varied substrate specificities, including carbapenemase and cephalosporinase (B13388198) activities. nih.gov The defining characteristic of many Class D enzymes is their high catalytic efficiency against oxacillin. nih.gov

For instance, the OXA-1 enzyme demonstrates robust oxacillinase activity, with a high turnover rate (kcat) and strong binding affinity (Km), resulting in a high catalytic efficiency. In contrast, other Class D enzymes like OXA-24/40 show significantly weaker oxacillinase activity but have enhanced capabilities against carbapenems. nih.gov This highlights the functional divergence within this enzyme class.

Interactive Data Table: Kinetic Parameters of Selected Class D β-Lactamases against Oxacillin

Enzymekcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)Reference
OXA-15773118.6 nih.gov
OXA-24/400.18>10001.42 x 10⁻⁴ nih.gov

The hydrolysis of the β-lactam ring by Class D oxacillinases is a two-step process involving acylation and deacylation. researchgate.net A key feature of these enzymes is the post-translational carboxylation of a lysine (B10760008) residue at the active site, forming a carbamylated lysine. researchgate.netebi.ac.uk This modified lysine acts as a general base in the catalytic mechanism. researchgate.netebi.ac.uk

The process begins with the deprotonation of the active site serine (e.g., Ser67 in OXA-1) by the carbamylated lysine. ebi.ac.uk The activated serine then performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to the formation of a tetrahedral intermediate. ebi.ac.uk This intermediate subsequently collapses, resulting in the cleavage of the amide bond and the formation of a covalent acyl-enzyme complex. ebi.ac.uk The final step is the hydrolysis of this complex by a water molecule, which is also activated by the carbamylated lysine, regenerating the active enzyme and releasing the inactivated antibiotic. ebi.ac.uk

X-ray crystallography studies of deacylation-deficient mutants of Class D β-lactamases in complex with oxacillin have provided detailed insights into the structural basis of their substrate specificity. nih.gov In efficient oxacillinases like OXA-1, the active site forms a hydrophobic pocket that accommodates the bulky methylphenylisoxazolyl side chain of oxacillin. nih.govnih.gov This pocket is shaped by several residues, including Trp102, Met99, Phe217, Leu161, and Leu255, which provide a complementary surface for the nonpolar side chain of the antibiotic. nih.govnih.gov

In contrast, in enzymes with poor oxacillinase activity, such as OXA-24/40, the active site is more constricted. nih.govpnas.org In the apo-enzyme structure of OXA-24/40, a hydrophobic bridge formed by Tyr112 and Met223 occludes the active site. nih.govpnas.org The binding of oxacillin disrupts this bridge, causing a conformational change in a loop containing Met223. nih.gov This steric hindrance and the less favorable hydrophobic interactions contribute to the lower affinity and catalytic efficiency for oxacillin in these enzymes. nih.gov The carbonyl oxygen of the cleaved β-lactam ring is stabilized by hydrogen bonds from the main chain nitrogens of residues in the oxyanion hole. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs) and Their Affinity

A second major mechanism of oxacillin resistance involves modifications to the cellular targets of the antibiotic, the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.

The most well-known mechanism of high-level oxacillin resistance in Staphylococcus aureus is the acquisition of the mecA gene. wikipedia.orgmdpi.com This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). wikipedia.org The mecA gene encodes a unique penicillin-binding protein, PBP2a, which has a very low affinity for oxacillin and other β-lactam antibiotics. wikipedia.orgmdpi.com

Under normal conditions, the native PBPs of S. aureus are acylated and inactivated by oxacillin, leading to the inhibition of cell wall synthesis and bacterial death. However, in the presence of oxacillin, PBP2a can take over the transpeptidase activity required for peptidoglycan cross-linking, allowing the bacterium to survive and replicate. mdpi.comnih.gov The expression of the mecA gene can be regulated by other genes, such as mecI and mecR1, which act as a repressor and an inducer, respectively. nih.gov In many clinical isolates, mutations in these regulatory elements lead to the constitutive expression of mecA. wikipedia.org

In some cases, S. aureus can exhibit resistance to oxacillin without possessing the mecA gene. This form of resistance is often referred to as modified S. aureus (MODSA). nih.gov In these strains, resistance arises from mutations in the genes encoding the native PBPs, which lead to a reduced affinity for oxacillin. nih.goved.ac.uk

Mutations have been identified in the genes for PBP1, PBP2 (B1193376), PBP3, and PBP4. ed.ac.ukmdpi.com These mutations often result in amino acid substitutions in or near the transpeptidase domain of the PBP, which is the target of β-lactam antibiotics. ed.ac.uk For example, specific point mutations in the pbp2 gene have been shown to decrease the acylation efficiency of PBP2 by β-lactams. ed.ac.uk Similarly, mutations in the promoter region of the pbp4 gene can lead to the overproduction of PBP4, contributing to resistance. mdpi.comnih.gov This mechanism of resistance is analogous to penicillin resistance observed in Streptococcus pneumoniae. nih.gov

Interactive Data Table: Examples of PBP Alterations in Oxacillin Resistance

PBP AlterationGene(s) InvolvedMechanismPhenotypeReference
PBP2a ProductionmecAAcquisition of a low-affinity PBPHigh-level oxacillin resistance (MRSA) wikipedia.orgmdpi.com
PBP Modificationpbp1, pbp2, pbp3, pbp4Point mutations leading to reduced antibiotic affinityLow to moderate oxacillin resistance (MODSA) nih.goved.ac.ukmdpi.com
PBP4 Overproductionpbp4 promoterIncreased expression of PBP4Contribution to oxacillin resistance mdpi.comnih.gov

Phenotypic Manifestations of Low-Affinity PBP Binding

The cornerstone of high-level oxacillin resistance in staphylococci is the acquisition and expression of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. wikipedia.orgresearchgate.net Unlike the native PBPs, PBP2a exhibits a very low affinity for oxacillin and other β-lactam antibiotics. nih.govnih.govmdpi.com This allows the bacterium to continue cell wall synthesis even in the presence of the antibiotic, which would normally inhibit the transpeptidation reaction catalyzed by native PBPs. mdpi.compatsnap.com The expression of PBP2a is the primary determinant of methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). wikipedia.orgresearchgate.net

The level of oxacillin resistance, however, is not solely dependent on the presence of mecA. The genetic background of the bacterial strain and mutations within the mecA gene or its promoter region can significantly influence the expressed phenotype, leading to a wide range of minimum inhibitory concentrations (MICs). nih.gov For instance, single base substitutions in the mecA promoter can drastically alter transcription levels and, consequently, the amount of PBP2a produced, directly correlating with the level of oxacillin resistance. nih.gov This phenomenon contributes to the observed variations in oxacillin MICs among clinical isolates of MRSA. nih.gov

Furthermore, some S. aureus strains may carry the mecA gene but appear phenotypically susceptible to oxacillin in standard laboratory tests, a phenomenon known as oxacillin-susceptible MRSA (OS-MRSA). asm.orgelsevier.es This can be due to mutations within the mecA gene that lead to a non-functional or truncated PBP2a. asm.org However, exposure to subinhibitory concentrations of oxacillin can select for secondary mutations that restore PBP2a function and lead to the emergence of a resistant phenotype. asm.org

Genotype/Condition Phenotypic Manifestation (Oxacillin MIC) Underlying Mechanism Reference
mecA-negative S. aureusSusceptible (Low MIC)Native PBPs are inhibited by oxacillin. nih.gov
Wild-type mecA-positive S. aureusResistant (High MIC)Expression of low-affinity PBP2a allows for continued cell wall synthesis. wikipedia.orgresearchgate.net
mecA promoter mutation (G-25A)High Resistance (256 µg/ml)Increased mecA transcription and PBP2a production. nih.gov
mecA promoter mutation (G-7T)Moderate Resistance (32 to 64 µg/ml)Moderate mecA transcription and PBP2a production. nih.gov
mecA promoter mutation (C-33T)Low Resistance (4 to 8 µg/ml)Decreased mecA transcription and PBP2a production. nih.gov
OS-MRSA with mecA mutationsInitially SusceptibleProduction of a non-functional PBP2a. asm.org
OS-MRSA after oxacillin exposureResistantSelection for secondary mutations restoring PBP2a function. asm.org

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are membrane-associated proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target. nih.gov In S. aureus, several multidrug efflux pumps have been identified and associated with resistance to various antimicrobial agents, including oxacillin. mdpi.comtandfonline.comaimspress.com

These pumps are categorized into different superfamilies based on their structure and energy source. The major superfamilies involved in antibiotic efflux in S. aureus include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. aimspress.commdpi.com While some pumps are specific for certain classes of antibiotics, others have a broad substrate profile and can contribute to multidrug resistance. mdpi.commdpi.com Overexpression of these efflux pump genes, often triggered by exposure to biocides or antibiotics, can lead to decreased susceptibility to oxacillin. mdpi.commdpi.com

Efflux Pump Superfamily Known Substrates/Associated Resistance Reference
NorA, NorB, NorCMajor Facilitator Superfamily (MFS)Fluoroquinolones, biocides mdpi.com
AbcAATP-Binding Cassette (ABC)β-lactams (including oxacillin) mdpi.com
MepAMultidrug and Toxic Compound Extrusion (MATE)Biocides, dyes, tigecycline aimspress.com
QacA/B, QacG, QacH, QacJSmall Multidrug Resistance (SMR)Antiseptics, disinfectants
MdeAMajor Facilitator Superfamily (MFS)Biocides, dyes, novobiocin, mupirocin, fusidic acid nih.gov
SdrMMajor Facilitator Superfamily (MFS)Acriflavine, ethidium (B1194527) bromide, norfloxacin

Contributions of Altered Permeability and Metabolic Bypass Pathways to Resistance

Alterations in the bacterial cell envelope can also contribute to oxacillin resistance by limiting the access of the antibiotic to its PBP targets. One such mechanism is the thickening of the cell wall. nih.govsemanticscholar.org Studies have shown a correlation between increased cell wall thickness and resistance to glycopeptides like vancomycin, and this phenomenon can also impact susceptibility to β-lactams. nih.govdovepress.com In some instances of inducible oxacillin resistance, an increased synthesis of wall teichoic acid (WTA) has been observed, leading to a thicker cell wall. frontiersin.orgnih.gov This thickened barrier is thought to impede the diffusion of oxacillin, thereby protecting the PBPs. frontiersin.orgnih.gov

The primary metabolic bypass pathway contributing to oxacillin resistance is the function of PBP2a itself. By providing an alternative, insensitive enzyme for the crucial transpeptidation step in peptidoglycan synthesis, PBP2a effectively bypasses the inhibitory action of oxacillin on the native, susceptible PBPs. mdpi.com Nontargeted metabolomics studies have also suggested that resistant strains may alter their metabolic pathways to support survival under antibiotic stress. For example, MRSA may precisely control energy production and the biosynthesis of substrates for PBP2a to effectively counteract the effects of oxacillin. researchgate.netresearchgate.net

Resistance Mechanism Description Effect on Oxacillin Susceptibility Reference
Cell Wall ThickeningIncreased synthesis of peptidoglycan and/or wall teichoic acid.Reduced diffusion of oxacillin to its PBP targets. nih.govfrontiersin.orgnih.gov
Metabolic Bypass (PBP2a)PBP2a, with its low affinity for oxacillin, takes over the function of native PBPs in cell wall synthesis.Allows for cell wall synthesis to continue in the presence of oxacillin, leading to high-level resistance. mdpi.com
Altered Metabolic PathwaysChanges in energy production and biosynthesis of PBP2a substrates.Enhanced survival and function of the bacterium under oxacillin stress. researchgate.netresearchgate.net

Inducible Resistance Mechanisms and Phenotypic Expression Studies

The expression of oxacillin resistance is not always constitutive and can be inducible. In many staphylococcal strains, the expression of the mecA gene is under the control of regulatory elements, such as mecI and mecR1, which can repress mecA transcription in the absence of an inducing agent. wikipedia.org Exposure to β-lactam antibiotics, including oxacillin, can lead to the derepression of mecA and a subsequent increase in PBP2a production, resulting in a higher level of resistance. nih.gov

Phenotypic expression studies have demonstrated that even strains that initially test as susceptible to oxacillin can develop resistance upon exposure to the antibiotic. asm.orgbiorxiv.org This is particularly relevant for OS-MRSA strains, which may harbor a silent mecA gene. asm.orgelsevier.es Sub-inhibitory concentrations of oxacillin can select for resistant subpopulations or induce mutations that lead to the expression of a functional PBP2a. asm.orgbiorxiv.org In some cases, inducible resistance is not linked to mecA but rather to other mechanisms, such as increased synthesis of wall teichoic acid and subsequent cell wall thickening. frontiersin.orgnih.gov These findings highlight the dynamic nature of oxacillin resistance and the potential for treatment failure even when initial susceptibility is indicated.

Strain Type Inducing Agent Observed Phenotypic Change Underlying Mechanism Reference
OS-MRSASub-inhibitory oxacillinIncrease in oxacillin MIC from susceptible to resistant levels.Upregulated mecA expression and/or selection of resistant mutants. asm.orgbiorxiv.org
mecI-positive ORSEβ-lactam antibioticsIncrease in oxacillin MIC.Derepression of mecA transcription. nih.gov
OS-MRSS (S. sciuri)OxacillinIncrease in oxacillin MIC to >256 µg/ml.Increased wall teichoic acid synthesis and cell wall thickening. frontiersin.orgnih.gov

Structure Activity Relationship Sar Studies and Rational Derivative Design

Impact of Side Chain Modifications on Oxacillin's Antimicrobial Spectrum and Potency

The antimicrobial profile of penicillins is profoundly influenced by the nature of the acyl side chain attached to the 6-amino group of the 6-APA core. slideshare.net In oxacillin (B1211168), the 3-phenyl-5-methylisoxazole moiety serves as a crucial feature. wikipedia.orguomus.edu.iq This bulky side chain provides steric hindrance, effectively shielding the labile β-lactam ring from hydrolysis by penicillinase enzymes produced by bacteria like S. aureus. uomus.edu.iqpatsnap.com

Modifications to this side chain have been a key strategy in developing new penicillin derivatives. For instance, the introduction of electron-withdrawing groups, such as chlorine atoms, onto the phenyl ring of the isoxazolyl side chain led to the development of cloxacillin (B1194729) and dicloxacillin. uomus.edu.iq These modifications enhance the compound's stability and can lead to improved oral absorption and higher plasma concentrations. uomus.edu.iq

Conversely, alterations that reduce the steric bulk or change the electronic properties of the side chain can diminish or alter the antimicrobial spectrum. While the isoxazolyl penicillins are potent against penicillinase-producing staphylococci, they generally exhibit a narrower spectrum of activity compared to aminopenicillins like ampicillin (B1664943) and amoxicillin (B794). frontiersin.org The latter possess a more hydrophilic amino group in the side chain, which facilitates penetration through the porin channels of Gram-negative bacteria. uomus.edu.iq

Research has also explored the impact of other side chain modifications. For example, the introduction of a diazo (-N=N-) group and a carboxylate group to a penicillin structure was found to confer a high degree of antibacterial activity. biomedpharmajournal.org The strategic addition of different functional groups allows for the fine-tuning of a derivative's potency against specific pathogens and its resistance to bacterial evasion mechanisms.

The following table summarizes the impact of key side chain features on the activity of isoxazolyl penicillins:

Side Chain FeatureImpact on Antimicrobial ActivityExample(s)
Bulky Isoxazolyl RingSteric hindrance protects the β-lactam ring from penicillinase, conferring resistance. uomus.edu.iqpatsnap.comOxacillin, Cloxacillin, Dicloxacillin
Electron-withdrawing groups (e.g., Chlorine) on the phenyl ringEnhances stability and oral absorption. uomus.edu.iqCloxacillin, Dicloxacillin
Hydrophilic groups (e.g., Amino group)Broadens spectrum to include some Gram-negative bacteria by aiding cell wall penetration. uomus.edu.iqAmpicillin, Amoxicillin

Design and Synthesis of Novel Oxacillin and 6-APA-Based Derivatives

The quest for new and improved β-lactam antibiotics continues, with 6-APA serving as a versatile starting scaffold. wikipedia.org The synthesis of novel derivatives often involves the acylation of the 6-amino group of 6-APA with various activated carboxylic acid derivatives. researchgate.netcore.ac.uk

One approach involves the nitration of oxacillin to create new derivatives, such as Oxa-1. biomedpharmajournal.org Another strategy focuses on synthesizing derivatives containing different heterocyclic rings. For instance, 1,2,4-oxadiazole (B8745197) derivatives have been designed and synthesized, showing promising antimicrobial activity. nih.gov In one study, a series of 1,2,4-oxadiazoles were created by fixing a 4-indole ring at one position and varying the aromatic substituent at another. nih.gov

The synthesis of these novel compounds can be complex, often requiring multiple steps and careful control of reaction conditions. For example, the synthesis of some 1,3,4-oxadiazole (B1194373) derivatives from benzohydrazide (B10538) and amino acids involves cyclization using agents like phosphorus oxychloride (POCl₃). arabjchem.org

Furthermore, researchers are exploring the synthesis of compounds that can act synergistically with oxacillin, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, a novel 1,2,4-oxadiazole-containing derivative, when used in combination with oxacillin, showed a significant synergistic effect against an MRSA strain. nih.govnih.gov This approach aims to restore the efficacy of older antibiotics against resistant bacteria.

The following table highlights some examples of novel derivatives and their synthetic approaches:

Derivative ClassSynthetic ApproachKey Findings
Nitrated Oxacillin (Oxa-1)Nitration of the parent oxacillin molecule. biomedpharmajournal.orgA novel derivative with potential for altered biological activity. biomedpharmajournal.org
1,2,4-OxadiazolesHeterocyclization of amidoximes and carboxylic acids. nih.govSome derivatives exhibit potent antimicrobial activity and can act synergistically with oxacillin against MRSA. nih.gov
1,3,4-OxadiazolesCyclization of benzohydrazide and amino acids using POCl₃. arabjchem.orgResulting compounds showed a range of antibacterial and antifungal activities. arabjchem.org
6-Substituted aminopenicillanic acid estersSynthesis starting from 6-APA, incorporating 1,3-thiazole or 1,3-thiazolidinone nuclei. researchgate.netSome of the synthesized compounds demonstrated moderate to good antimicrobial activity. researchgate.net

Computational Chemistry Approaches to SAR Analysis (e.g., Cheminformatics, Quantitative Structure-Activity Relationships, DFT)

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to analyze structure-activity relationships (SAR) and guide the rational design of new derivatives. drugdesign.orgnih.gov

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR):

Cheminformatics applies informatics methods to solve chemical problems. drugdesign.org QSAR is a key area within cheminformatics that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, lipophilicity, and electronic properties—to predict the activity of new, unsynthesized compounds. researchgate.netmdpi.com

For penicillin derivatives, QSAR studies have found that biological activity can be significantly correlated with molecular size, lipophilicity, and electronic effects. researchgate.net Such models can help prioritize which novel derivatives to synthesize and test, saving time and resources. nih.gov

Density Functional Theory (DFT):

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netnih.gov In the context of SAR, DFT can be used to calculate various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgresearchgate.net The HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of a molecule. rsc.org

DFT calculations have been employed to study the tautomeric stability of N-arylenaminones and to evaluate the structural and electronic parameters of various antimicrobial compounds. researchgate.netresearchgate.net For example, a DFT analysis of oxazol-5-one derivatives was used to compare calculated vibrational modes and chemical shifts with experimental data, helping to confirm their structures. nih.gov

These computational approaches provide a deeper understanding of the molecular features that govern the efficacy of oxacillin and its analogs, thereby facilitating a more targeted and efficient design of future antibiotics.

Stereochemical Influences on Biological Efficacy and Resistance Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many drugs, including β-lactam antibiotics. oup.com The specific spatial configuration of a molecule determines how it interacts with its biological target, such as the penicillin-binding proteins (PBPs) in bacteria. patsnap.com

The core structure of penicillin, 6-aminopenicillanic acid, possesses a specific stereochemistry that is essential for its antibacterial activity. slideshare.net The cis-stereochemistry of the β-lactam ring is crucial for its strained nature and subsequent reactivity with PBPs. frontiersin.org Any alteration to this fundamental stereochemical arrangement can lead to a significant loss of activity.

The stereoisomers of a drug, known as enantiomers or diastereomers, can exhibit different pharmacological and toxicological profiles. oup.com For instance, the D-isomer of amoxicillin is reported to be two to eight times more active than its L-isomer. annamalaiuniversity.ac.in This highlights the importance of controlling the stereochemistry during the synthesis of new derivatives to ensure the desired biological effect.

Furthermore, stereochemistry can influence resistance profiles. The development of resistance in bacteria can sometimes be overcome by designing new derivatives with specific stereochemical features that either enhance their binding to the target PBP or make them less susceptible to bacterial resistance mechanisms. nih.gov For example, the synergistic activity of certain compounds with oxacillin against MRSA can be dependent on their specific stereochemistry. researchgate.netresearchgate.netnih.gov Studies on clerodane diterpenes, for instance, have shown that the stereochemistry at specific carbon atoms is crucial for their ability to potentiate the effect of oxacillin against MRSA. nih.gov

Advanced Analytical Methodologies for Oxacillin and 6 Apa Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the simultaneous determination of penicillins and their impurities, including 6-APA. oup.comresearchgate.net This method offers high resolution and sensitivity, making it ideal for assessing compound purity and identifying degradation products. semanticscholar.org

A common approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netmdpi.com For instance, a study successfully separated amoxicillin (B794), dicloxacillin, and their common impurity 6-APA using a mobile phase of acetonitrile (B52724) and water. researchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation of the analytes and any degradation products. mdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of all compounds in a mixture. mdpi.comijpsonline.com

The validation of HPLC methods is crucial and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure linearity, accuracy, precision, specificity, and robustness. semanticscholar.orgmdpi.com

Table 1: Example of HPLC Method Parameters for Penicillin Analysis

Parameter Condition Reference
Column Reversed-phase C18 (250 mm × 4.0 mm, 5 µm) mdpi.com
Mobile Phase Gradient of acetonitrile and phosphate (B84403) buffer (pH 5.0) mdpi.com
Flow Rate 0.8 mL/min mdpi.com
Detection UV at 267 nm mdpi.com
Temperature Room Temperature mdpi.com

This table presents a representative set of HPLC conditions and is not exhaustive.

High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the separation and quantification of oxacillin (B1211168) and 6-APA. researchgate.netscribd.com It is a more sophisticated and efficient form of traditional thin-layer chromatography (TLC). scribd.comsigmaaldrich.com HPTLC utilizes plates coated with a finer particle size stationary phase, leading to better resolution and sensitivity. sigmaaldrich.com

In a typical HPTLC method, the sample is applied to the plate, which is then placed in a developing chamber containing a mobile phase. sigmaaldrich.com The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the mixture travel at different rates. sigmaaldrich.com For the analysis of penicillins and 6-APA, a mobile phase consisting of a mixture of solvents like methanol, chloroform, and acetic acid has been used. oup.comresearchgate.net Densitometric scanning is then used for the quantification of the separated components. mdpi.com

HPTLC methods are validated for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and limit of quantitation (LOQ). nih.gov

Table 2: HPTLC Method for the Separation of Penicillins and 6-APA

Parameter Condition Reference
Stationary Phase Silica gel HPTLC F254 plates oup.comresearchgate.net
Mobile Phase Methanol: Chloroform: Acetic Acid (1:9:0.2, by volume) oup.comresearchgate.net
Detection Wavelength 220 nm oup.comresearchgate.net

This table provides an example of HPTLC conditions and is not exhaustive.

Spectroscopic Characterization for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the molecular structure of oxacillin and 6-APA and for studying their interactions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govpressbooks.pub When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint. mdpi.com

In the context of oxacillin and 6-APA, FT-IR spectroscopy can confirm the presence of key functional groups such as the β-lactam ring, amide groups, and carboxylic acid groups. mdpi.com Analysis of the FT-IR spectrum involves identifying characteristic absorption bands. For example, the carbonyl (C=O) stretching vibration of the β-lactam ring typically appears in a specific region of the spectrum. mdpi.com Changes in the position and intensity of these bands can provide information about the chemical environment and interactions of the molecule. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Penicillins

Functional Group Approximate Wavenumber (cm⁻¹) Reference
O-H Stretch (Carboxylic Acid) 3329 mdpi.com
C-H Stretch 2922, 2854 mdpi.com
C=O Stretch (β-Lactam) ~1770
C=O Stretch (Amide) ~1690 researchgate.net
C-O Stretch 1050 mdpi.com

This table shows general ranges for characteristic functional groups and may vary for specific molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules, including antibiotics like oxacillin and 6-APA. emerypharma.comspringernature.com It provides detailed information about the chemical environment of individual atoms within a molecule. mdpi.com

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling. emerypharma.com The chemical shift, integration, and multiplicity of the signals are key parameters for structural assignment. emerypharma.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons, further aiding in the unambiguous assignment of the entire molecular structure. emerypharma.com

Table 4: Representative ¹H-NMR Data for 6-APA

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Reference
N-H 10.19 d 6.3 researchgate.net
OH 9.59 s - researchgate.net
H-5 5.53 d 3.9 researchgate.net

This table presents partial, illustrative NMR data. Complete structural assignment requires comprehensive 1D and 2D NMR analysis.

Raman spectroscopy is a vibrational spectroscopy technique that provides a "molecular fingerprint" of a substance, complementary to FT-IR spectroscopy. mdpi.com It is based on the inelastic scattering of monochromatic light. mdpi.com While Raman spectroscopy can be limited by low signal intensity, Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by amplifying the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. mdpi.comrsc.org

SERS is a highly sensitive technique that can be used for the detection and identification of beta-lactam antibiotics. nih.gov The unique SERS spectrum of a molecule allows for its specific identification, making it a valuable tool in pharmaceutical analysis and for monitoring drug molecules. nih.govucl.ac.uk The development of SERS-based methods offers the potential for rapid and sensitive analysis of oxacillin and 6-APA. mdpi.com

Mass Spectrometry for Identification of Metabolites and Degradation Products

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of oxacillin metabolites and degradation products. This powerful tool allows for the precise determination of molecular weights and fragmentation patterns, enabling the identification of biotransformations and chemical breakdown pathways. High-performance liquid chromatography (HPLC) is frequently coupled with mass spectrometry (LC-MS) to separate complex mixtures before detection, providing a robust platform for analyzing metabolites in various biological and environmental matrices. biorxiv.orgmdpi.com

Early research utilizing electron-impact mass spectrometry on the methyl esters of isoxazolylpenicillins, including oxacillin, revealed that their primary active metabolites are formed through the hydroxylation of the 5-methyl group on the isoxazole (B147169) ring. nih.gov This biotransformation is a critical piece of information for understanding the in vivo fate of the drug.

Beyond metabolic products, mass spectrometry is crucial for identifying degradation products. The β-lactam ring, the core structural feature of oxacillin and its precursor 6-aminopenicillanic acid (6-APA), is susceptible to hydrolysis, which opens the ring to form penicilloic acid derivatives. The detection of penicilloic acid in samples can indicate the degradation of the parent antibiotic. mdpi.com Techniques like high-resolution mass spectrometry (HRMS) are employed to identify such transformation products in various media, including food products like milk. mdpi.com

The environmental fate of antibiotics is a significant area of research, and mass spectrometry is essential for monitoring parent compounds and their metabolites in waste streams. researchgate.net The identification of these chemical species is a critical first step in assessing their potential to exert selective pressure for antimicrobial resistance in the environment. biorxiv.orgresearchgate.net Targeted mass spectrometry methods are often required to specifically detect and quantify these known metabolites. biorxiv.org

Table 1: Identified Metabolites and Degradation Products of Isoxazolyl Penicillins via Mass Spectrometry
Parent CompoundMetabolite/Degradation ProductTransformationAnalytical MethodReference
Oxacillin5-(hydroxymethyl)isoxazolyl-penicillinHydroxylation of the 5-methyl groupElectron-Impact Mass Spectrometry nih.gov
PenicillinsPenicilloic AcidHydrolysis of β-lactam ringHigh-Resolution Mass Spectrometry (HRMS) mdpi.com

X-ray Crystallography in Protein-Ligand Complex Studies for Atomic-Level Insights

X-ray crystallography provides unparalleled, high-resolution, three-dimensional structures of molecules, offering atomic-level insights into how drugs like oxacillin interact with their protein targets. nih.gov This technique has been instrumental in elucidating the mechanisms of both antibiotic action and bacterial resistance. By crystallizing a protein in complex with its ligand (in this case, oxacillin), researchers can directly visualize the binding site, the specific molecular interactions, and any conformational changes induced in the protein upon binding. nih.gov

A landmark achievement in understanding methicillin (B1676495) resistance was the determination of the crystal structure of penicillin-binding protein 2a (PBP2a) from MRSA in complex with oxacillin (PDB ID: 5M19). rcsb.orgebi.ac.uk These studies revealed that oxacillin binds to an allosteric site, located distal from the enzyme's active site. rcsb.org This binding event triggers a conformational change, specifically involving a loop motion adjacent to the active site, which leads to the opening of the active site. rcsb.org This allosteric regulation mechanism is fundamental to how PBP2a discriminates against β-lactam antibiotics while remaining competent for its cell wall synthesis function. rcsb.org

Furthermore, serial synchrotron crystallography has been used to study the binding of isoxazolyl penicillins to β-lactamase enzymes, which are a primary cause of antibiotic resistance. The crystal structure of the CTX-M-14 Class-A β-lactamase in complex with oxacillin shows the formation of an acyl-enzyme intermediate. biorxiv.org In these structures, the β-lactam ring of oxacillin has been opened, and the drug is covalently bound to a key serine residue (Ser70) in the enzyme's active site. biorxiv.org These detailed structural snapshots are crucial for the rational design of new β-lactamase inhibitors that can overcome resistance. biorxiv.org The use of room-temperature crystallography in these studies provides a view of the complex under near-physiological conditions, enhancing the relevance of the structural data. biorxiv.org

Table 2: X-ray Crystallography Data for Oxacillin-Protein Complexes
Protein TargetPDB IDResolution (Å)Key InsightsReference
Penicillin-Binding Protein 2a (PBP2a) from MRSA5M192.00Oxacillin binds to an allosteric site, inducing a conformational change that opens the active site. rcsb.orgebi.ac.uk
CTX-M-14 β-lactamase (E166A mutant)Not specifiedNot specifiedStructure of the acyl-enzyme intermediate, showing oxacillin covalently bound to the active site serine. biorxiv.org

Advanced Computational Modeling Techniques (e.g., Molecular Docking, DFT) for Predicting Interactions and Reactivity

Advanced computational methods, including molecular docking and Density Functional Theory (DFT), complement experimental techniques by providing predictive models of molecular interactions and intrinsic chemical reactivity. nih.govbiorxiv.org

Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand, e.g., oxacillin or 6-APA) when bound to a second (the receptor, e.g., a PBP or β-lactamase). biorxiv.orgmdpi.com These simulations calculate a binding energy or scoring function, which estimates the affinity between the ligand and the protein.

Studies have used covalent docking to model the interaction of oxacillin with various PBPs. biorxiv.org For instance, comparisons of oxacillin docked into PBP2a, PBP2 (B1193376), and PBP3 showed different binding affinities, with calculated binding energies of -62.84 kcal/mol, -14.08 kcal/mol, and -71.93 kcal/mol, respectively. biorxiv.org Such studies also identify key interactions, such as the number of hydrogen bonds formed between the drug and active site residues. biorxiv.org For example, oxacillin was predicted to form four hydrogen bonds with PBP2a, compared to five with PBP2 and six with PBP3. biorxiv.org

Docking studies have also been performed on oxacillin metabolites and the core nucleus, 6-APA. biorxiv.orgresearchgate.net Simulations predicted that 6-APA could bind to the PBP3 target protein, interacting with key residues like Ser294 and Ser349 via hydrogen bonds. researchgate.net These findings suggest that even the core scaffold and its metabolites might be bioactive, which has implications for understanding the selection pressure for antibiotic resistance. biorxiv.orgresearchgate.net

Table 3: Representative Molecular Docking Findings for Oxacillin and 6-APA
LigandProtein TargetPredicted Binding Energy (kcal/mol)Key Predicted InteractionsReference
OxacillinPBP2a (MRSA)-62.844 hydrogen bonds biorxiv.org
OxacillinPBP3 (P. aeruginosa)-71.936 hydrogen bonds biorxiv.org
6-APAPBP3 (P. aeruginosa)Not specifiedHydrogen bonds with Ser294 and Ser349 researchgate.net

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govmdpi.com By calculating the electron density, DFT can derive properties like molecular orbital energies, electrostatic potential, and vibrational frequencies. nih.gov

DFT studies on oxacillin, using the B3LYP exchange-correlation functional, have been performed to analyze its chemical reactivity. nih.gov The analysis of frontier molecular orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps to identify the molecule's ability to donate or accept electrons. nih.gov Additionally, Molecular Electrostatic Potential (MEP) surfaces are calculated to reveal the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov For oxacillin, these calculations provide a theoretical basis for understanding its reactivity, particularly at the strained β-lactam ring, which is the site of action for nucleophilic attack by serine residues in PBPs and β-lactamases. nih.gov

Degradation and Stability Research of Oxacillin and 6 Aminopenicillanic Acid in Research Environments

Chemical Degradation Pathways of 6-APA and Oxacillin (B1211168)

The chemical stability of β-lactam antibiotics, including oxacillin and its core nucleus, 6-aminopenicillanic acid (6-APA), is a critical area of research. The primary non-enzymatic degradation pathway for these compounds in aqueous solutions is the hydrolysis of the strained β-lactam ring, leading to the formation of bacteriologically inactive products like penicilloic acids. asm.orgresearchgate.net Studies have shown that the extent of this degradation is dependent on the specific penicillin's structure. asm.org For 6-APA, hydrolysis is a major degradation route, and its kinetics have been modeled to optimize manufacturing processes. researchgate.net In the case of oxacillin, it is considered relatively unstable among the isoxazolyl penicillins, with its stability increasing with the progressive insertion of halogen atoms into the phenyl ring of related compounds. asm.org

Advanced oxidation processes (AOPs) have also been investigated for the degradation of these compounds in water. researchgate.net Anodic oxidation, for example, has been shown to effectively degrade oxacillin, transforming it into more biodegradable and less antimicrobially active by-products. researchgate.net Similarly, the degradation of 6-APA has been studied using subcritical water in combination with various oxidizing agents, demonstrating the susceptibility of these molecules to oxidative chemical transformation. researchgate.net

Investigation of Radical-Induced Degradation Mechanisms (e.g., Hydroxyl Radical)

The degradation of 6-APA and oxacillin induced by radicals, particularly the highly reactive hydroxyl radical (•OH), is a key focus in environmental and advanced oxidation research. The hydroxyl radical is a powerful, non-selective oxidizing agent capable of initiating the breakdown of persistent organic pollutants. mdpi.com Research using ionizing radiation, such as gamma rays and electron beams, has demonstrated that the hydroxyl radical is the primary species responsible for the degradation and elimination of antimicrobial activity in aerated aqueous solutions of oxacillin. researchgate.net The attack by •OH radicals primarily targets and alters the bicyclic β-lactam structure, which is essential for the antibiotic's function. researchgate.net

The table below summarizes the findings on the reactivity of oxacillin with hydroxyl radicals.

Table 1: Reactivity of Oxacillin with Hydroxyl Radicals

Assay Parameter Value for Oxacillin Reference
Fenton-like Reaction IC₅₀ 0.569 ± 0.021 mM nih.gov

Pulse radiolysis experiments have also been used to study the reactions of hydrated electrons (e⁻aq) with penicillin derivatives. mdpi.com For 6-aminopenicillanic acid, the reaction with hydrated electrons occurs with a rate constant of 8.8 × 10⁹ mol⁻¹·dm³·s⁻¹. mdpi.com This is followed by a series of rapid transformations of the resulting radical intermediates. mdpi.com These studies confirm that both oxidative (•OH) and reductive (e⁻aq) radicals can effectively induce the degradation of the core penicillin structure.

Enzymatic Degradation Processes

Enzymatic degradation is a significant pathway for the inactivation of β-lactam antibiotics and the modification of their precursors. The most prominent example concerning 6-APA is its production via the enzymatic hydrolysis of natural penicillins, such as penicillin G or penicillin V. nih.govresearchgate.net This process is catalyzed by penicillin G amidases (or acylases), which cleave the amide bond to release the 6-APA nucleus and the corresponding side chain. nih.gov This enzymatic route is preferred over chemical methods as it is more specific and occurs under milder conditions. nih.gov

Conversely, the enzymatic synthesis of semisynthetic penicillins like amoxicillin (B794) involves the reaction of 6-APA with a suitable side chain, a process that can also be catalyzed by enzymes. mdpi.com However, this synthesis is often accompanied by undesired hydrolysis reactions, where both the substrate (6-APA) and the final product can be enzymatically degraded. mdpi.com The stability of the enzyme catalyst itself is also a factor; for instance, a penicillin acylase from Streptomyces lavendulae showed high thermal stability at 50-60°C but was significantly less stable at higher temperatures. researchgate.net

Studies on Beta-Lactamase-Mediated Hydrolysis and Inactivation

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which catalyze the hydrolytic cleavage of the amide bond in the β-lactam ring, rendering the antibiotic ineffective. wikipedia.orgmdpi.com Oxacillin is specifically targeted by a group of class D β-lactamases, often referred to as oxacillinases (OXA). wikipedia.orgmdpi.commcmaster.ca These enzymes are characterized by their high hydrolytic activity against oxacillin and related penicillins like cloxacillin (B1194729). mcmaster.cajscimedcentral.com

OXA-type β-lactamases are a diverse family of enzymes, and while originally defined by their ability to hydrolyze oxacillin, they now encompass a broad range of enzymes with varying substrate specificities. mdpi.commcmaster.ca Unlike the more common TEM and SHV β-lactamases, OXA enzymes belong to molecular class D and are generally poorly inhibited by clavulanic acid. wikipedia.orgmcmaster.ca Research has identified numerous OXA variants, some of which are plasmid-mediated, contributing to the spread of resistance. mcmaster.canih.gov Studies have characterized different groups of oxacillin-hydrolyzing β-lactamases based on their molecular weight and activity against other penicillins like methicillin (B1676495). nih.gov

The kinetic parameters of these enzymes are crucial for understanding their efficiency in inactivating antibiotics. The table below presents kinetic data for various β-lactamases with different penicillin substrates, including oxacillin.

Table 2: Kinetic Parameters of Selected β-Lactamases

Enzyme Substrate Kₘ (μM) kcat (s⁻¹) Reference
OtLac Penicillin V 17.86 25.28 nih.gov
ADC-1 Oxacillin 12.32 0.046 nih.gov
ADC-1 Benzylpenicillin 5.1 10.26 nih.gov
CMY-10 Benzylpenicillin 20.5 3.06 nih.gov

Kinetic and Mechanistic Studies of Stability under Various Conditions

The stability of 6-APA and oxacillin is highly dependent on environmental conditions such as pH and temperature. Kinetic studies are essential for quantifying this stability and understanding the underlying degradation mechanisms. The degradation of 6-APA has been shown to follow pseudo-first-order kinetics under specific pH (5.8–6.6) and temperature (35–90°C) ranges. researchgate.net The maximum stability for 6-APA across all tested temperatures was observed at approximately pH 8.0. researchgate.net Hydrolysis is the primary degradation mechanism, and kinetic models, such as the Arrhenius-type model, have been developed to predict degradation rates under various manufacturing conditions. researchgate.net At pH 5, 6-APA hydrolyzes 3 to 6 times faster than more acid-stable penicillins, a phenomenon attributed to the inductive effect of its protonated 6-amino group. researchgate.net

Metabolic studies in humans have also provided insights into the relative stability of penicillins. asm.org These studies measure the recovery of the parent drug and its corresponding penicilloic acid from urine. asm.org In the isoxazolyl penicillin series, oxacillin was found to be relatively unstable, with only 23% of the dose recovered as active penicillin and penicilloic acid, which increased to 45% when accounting for total absorption. asm.org This highlights the significant in-vivo metabolism or degradation of oxacillin compared to more stable derivatives. asm.org The liver is suggested as a probable site for this inactivation. asm.org

The table below summarizes stability findings for 6-APA and oxacillin under different conditions.

Table 3: Stability Characteristics of 6-APA and Oxacillin

Compound Condition Observation/Kinetic Model Reference
6-APA pH 5.8-6.6, 35-90°C Follows pseudo-first-order kinetics. researchgate.net researchgate.net
6-APA Varying Temperature Maximum stability at approx. pH 8.0. researchgate.net researchgate.net
6-APA Acidic pH (pH 5) Hydrolyzes 3-6 times faster than other stable penicillins. researchgate.net researchgate.net

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 6-aminopenicillanic acid (6-APA) as a precursor for Oxacillin?

  • Methodological Answer : The enzymatic hydrolysis of penicillin G using penicillin acylase is a widely adopted method. Key parameters include optimizing central composite design (CCD) and temperature to enhance yield and purity. For instance, studies have demonstrated that adjusting pH (5.0–7.0) and temperature (35–45°C) during hydrolysis significantly improves 6-APA production efficiency . Researchers should validate enzyme activity under varying conditions and use high-performance liquid chromatography (HPLC) to monitor reaction progress.

Q. How does 6-APA serve as a foundational structure for developing semi-synthetic penicillins like Oxacillin?

  • Methodological Answer : 6-APA’s β-lactam core allows chemical modification at its amino group to introduce side chains conferring enhanced stability or antimicrobial activity. For Oxacillin, researchers typically acylate 6-APA with 5-methyl-3-phenyl-4-isoxazoyl carbonyl chloride under controlled conditions. Historical protocols recommend crystallizing intermediates to ensure purity and characterizing products via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What experimental protocols are recommended for assessing Oxacillin’s minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA)?

  • Methodological Answer : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution or agar dilution. Use cation-adjusted Mueller-Hinton agar with 2% NaCl for MRSA. Validate results with quality-control strains (S. aureus ATCC 29213) and cross-check discrepancies using automated systems like Vitek®2. Note that phenotypic resistance may vary due to mecA gene expression or testing conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Oxacillin susceptibility testing results across methodologies?

  • Methodological Answer : Discrepancies often arise from differences in inoculum size, incubation time, or detection thresholds. To address this:

  • Compare CLSI disc diffusion with automated systems (e.g., Vitek®2) using identical bacterial isolates.
  • Perform PCR for mecA or SCCmec elements to confirm genotypic resistance.
  • Use population analysis profiling (PAP) to detect heteroresistance .
    • Example: A 2024 study found that 50% of isolates showing susceptibility via Vitek®2 were resistant by disc diffusion, highlighting the need for methodological harmonization .

Q. What advanced techniques are recommended for analyzing degradation products of 6-APA and Oxacillin in environmental samples?

  • Methodological Answer : Subcritical water oxidation (SCWO) coupled with H₂O₂ or K₂S₂O₈ effectively degrades β-lactams. Use response surface methodology (RSM) to optimize temperature (150–250°C) and oxidizer concentration. Quantify total organic carbon (TOC) removal via combustion-infrared analysis and identify secondary ions (e.g., nitrate, sulfate) via ion chromatography. Nano ZnO catalysts can enhance degradation efficiency by 20–30% .

Q. How should researchers design experiments to investigate enzymatic bottlenecks in 6-APA production?

  • Methodological Answer :

  • Conduct kinetic studies to identify rate-limiting steps (e.g., substrate inhibition, enzyme denaturation).
  • Apply factorial design to test variables like pH, temperature, and enzyme-to-substrate ratio.
  • Use proteomic tools (e.g., LC-MS/MS) to assess enzyme stability under industrial conditions.
  • Recent studies achieved 83.5% TOC removal by integrating CCD with real-time pH monitoring .

Q. What strategies mitigate β-lactamase interference in Oxacillin efficacy studies?

  • Methodological Answer :

  • Incorporate β-lactamase inhibitors (e.g., clavulanic acid) in susceptibility assays.
  • Use isogenic strains with and without β-lactamase genes to isolate resistance mechanisms.
  • Apply whole-genome sequencing to detect emerging resistance markers (e.g., novel SCCmec elements) .

Data Presentation and Validation Guidelines

  • For Synthesis Studies : Include raw HPLC/NMR spectra in supplementary materials to verify compound identity .
  • For Susceptibility Testing : Report MIC50/MIC90 values and statistical significance (p < 0.05) using ANOVA or non-parametric tests .
  • For Degradation Experiments : Provide RSM-generated contour plots and TOC removal rates normalized to control conditions .

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